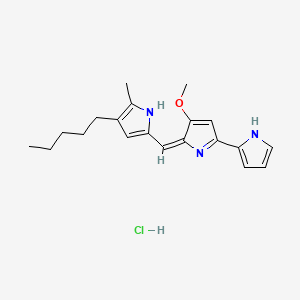

Prodigiosin hydrochloride

Descripción

Significance within Natural Product Research

Natural products have historically been a vital source of novel chemical structures with significant therapeutic potential. Prodigiosin (B1679158) hydrochloride exemplifies this, serving as a prominent candidate in drug discovery and development. asm.orgfermentek.com Its multifaceted biological profile, which includes antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties, makes it a molecule of high interest. medchemexpress.comnih.govbiocompare.com

The study of prodigiosin contributes significantly to the field of secondary metabolism, offering insights into the complex biosynthetic pathways that bacteria employ to produce such compounds. wikipedia.orgnih.gov Because its production is easily detectable by its color, prodigiosin has been utilized as a model system to explore the regulation of secondary metabolite synthesis. wikipedia.org Research into prodigiosin hydrochloride and related compounds continues to unveil novel mechanisms of action and potential therapeutic applications, solidifying its importance in natural product research. frontiersin.orgfrontiersin.orgnih.gov

Overview of the Tripyrrole Structural Class and Related Prodiginines

Prodigiosin belongs to the prodiginine family, a group of alkaloids characterized by a common tripyrrole skeleton. thescipub.comresearchgate.netwikipedia.org This core structure consists of three pyrrole (B145914) rings linked together. frontiersin.org The prodiginine family can be broadly divided into linear and cyclic members. frontiersin.org

Prodigiosin itself is a linear tripyrrole. nih.gov Its biosynthesis involves the enzymatic condensation of two precursor molecules: 2-methyl-3-pentylpyrrole (MAP) and 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC). frontiersin.org Variations in the alkyl substituents on the pyrrole rings give rise to a diverse family of prodiginine analogues. wikipedia.orgpdx.edu Other notable members of the prodiginine family include undecylprodigiosin (B1683453), cycloprodigiosin, and streptorubin B. wikipedia.orgpdx.edu The structural diversity within this class of compounds contributes to their wide range of biological activities. researchgate.net

Historical Perspectives on Prodigiosin Discovery and Early Investigations

Reports of the striking red pigmentation produced by what was later identified as Serratia marcescens date back to ancient times, often associated with "miraculous" events of "bleeding" bread or polenta. researchgate.netnih.gov The pigment itself, prodigiosin, was first isolated in a pure form from Serratia marcescens (then named Bacillus prodigiosus) in 1929 by Wrede and Hettche. nih.gov

Early structural elucidation work by Wrede and Rothhaas in 1933 correctly proposed that prodigiosin contained three pyrrole groups, though the exact arrangement remained a subject of investigation. nih.gov A significant breakthrough came in 1960 when Wasserman and his colleagues reported a partial synthesis of prodigiosin, which helped to confirm its chemical structure. nih.gov The complete total synthesis of prodigiosin was published in 1962, solidifying the understanding of its molecular architecture. wikipedia.orgnih.gov These foundational studies paved the way for the extensive research into the biosynthesis, biological activity, and potential applications of prodigiosin and its derivatives that continues today. nih.gov

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

112373-40-7 |

|---|---|

Fórmula molecular |

C20H26ClN3O |

Peso molecular |

359.9 g/mol |

Nombre IUPAC |

(2E)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride |

InChI |

InChI=1S/C20H25N3O.ClH/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17;/h7,9-13,21-22H,4-6,8H2,1-3H3;1H/b19-12+; |

Clave InChI |

UQRGJSTXVCWXNU-NNTHFVATSA-N |

SMILES isomérico |

CCCCCC1=C(NC(=C1)/C=C/2\C(=CC(=N2)C3=CC=CN3)OC)C.Cl |

SMILES canónico |

CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C.Cl |

Origen del producto |

United States |

Microbial Biosynthesis and Genetic Regulation of Prodigiosin

Core Biosynthetic Pathways and Precursor Molecules

The synthesis of the tripyrrole prodigiosin (B1679158) molecule is achieved through the enzymatic condensation of two key precursors: 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-n-amyl-pyrrole (MAP). frontiersin.orgresearchgate.netnih.gov These two molecules are synthesized independently via distinct metabolic routes before being coupled in the final step of the pathway. researchgate.netresearchgate.net

The biosynthesis of the bipyrrole moiety, MBC, is a common pathway in most microorganisms that produce prodiginine compounds. frontiersin.orgresearchgate.net This pathway begins with the amino acid L-proline and involves several enzymatic steps encoded by a series of pig genes. frontiersin.orgwikipedia.org

The process is initiated by the loading of L-proline onto a peptidyl carrier protein (PCP), a reaction catalyzed by the enzyme PigI. frontiersin.orgwikipedia.org The proline residue is then oxidized by PigA to form a pyrrole (B145914) ring. frontiersin.orgwikipedia.org Subsequent steps, involving enzymes such as PigG, PigJ, PigH, PigM, and PigF, are responsible for the elongation and modification of this initial ring to form the final bipyrrole aldehyde, MBC. researchgate.netnih.gov The pathway utilizes precursors like L-proline, L-serine, L-methionine, and malonyl-CoA to assemble the MBC structure. frontiersin.orgresearchgate.netwikipedia.org

In contrast to the more common MBC pathway, the biosynthesis of the monopyrrole MAP follows a unique route. frontiersin.org This pathway utilizes 2-octenal (B7820987) and pyruvate (B1213749) as its primary substrates. frontiersin.orgresearchgate.netfrontiersin.org The synthesis is carried out by a distinct set of enzymes encoded by the genes pigB, pigD, and pigE. frontiersin.orgnih.gov

The first step involves the enzyme PigD, which uses thiamine (B1217682) pyrophosphate (TPP) as a coenzyme to catalyze the addition of pyruvate to 2-octenal, leading to the formation of 3-acetyloctanal and the release of carbon dioxide. frontiersin.org Following this, PigE facilitates the transfer of an amino group and subsequent cyclization to create H₂MAP. frontiersin.org The final step in MAP formation is the oxidation of H₂MAP, a reaction catalyzed by PigB. frontiersin.org

The culmination of the prodigiosin biosynthetic pathway is the condensation of the two precursor molecules, MBC and MAP. researchgate.netresearchgate.net This final coupling reaction is catalyzed by the terminal enzyme PigC, a prodigiosin synthesizing transferase. nih.govnih.govuniprot.orguniprot.org

The mechanism of the PigC-catalyzed reaction involves the activation of the aldehyde group on MBC. uniprot.org A phosphoryl group from ATP is transferred to the aldehyde's oxygen atom, making the carbon susceptible to nucleophilic attack by the C-5 position of MAP. uniprot.orgnih.gov This forms a new carbon-carbon bond, linking the two precursors. uniprot.org The reaction is completed by the elimination of phosphate (B84403) and the loss of a proton to yield the final tripyrrole pigment, prodigiosin. uniprot.org Inactivation of the pigC gene has been shown to abolish prodigiosin production, leading to the accumulation of the MBC and MAP precursors. nih.gov

Genetic Basis of Prodigiosin Biosynthesis

The intricate biochemical steps involved in prodigiosin production are encoded by a specific set of genes organized into a functional unit known as the prodigiosin biosynthetic gene cluster (pig cluster). strategian.comresearchgate.net

The pig gene cluster has been successfully cloned and sequenced from several prodigiosin-producing bacteria, including strains of Serratia. strategian.commicrobiologyresearch.orgnih.gov In Serratia marcescens ATCC 274, the cluster consists of 14 open reading frames (ORFs), while in Serratia sp. ATCC 39006, it contains 15 ORFs. strategian.commicrobiologyresearch.org These genes, designated pigA through pigN (and pigO in ATCC 39006), are typically organized as a polycistronic operon, suggesting coordinated expression. strategian.com

Functional analysis through gene deletion and complementation studies has assigned specific roles to many of the pig gene products. researchgate.netnih.gov The genes can be broadly categorized based on their involvement in either MAP biosynthesis, MBC biosynthesis, or the final condensation step. researchgate.net

Table 1: Genes of the Prodigiosin (pig) Biosynthetic Cluster and Their Functions

| Gene | Encoded Protein/Enzyme | Function in Prodigiosin Biosynthesis |

| MAP Biosynthesis | ||

| pigB | Oxidoreductase | Catalyzes the final oxidation step to form MAP from H₂MAP. frontiersin.org |

| pigD | Thiamine pyrophosphate (TPP)-dependent enzyme | Catalyzes the initial addition of pyruvate to 2-octenal. frontiersin.org |

| pigE | Transaminase/Cyclase | Catalyzes amination and cyclization to form H₂MAP. frontiersin.org |

| MBC Biosynthesis | ||

| pigA | Flavin-dependent oxidase | Oxidizes L-prolyl-S-PCP intermediate. frontiersin.orgwikipedia.org |

| pigF | O-methyltransferase | Involved in the modification of the bipyrrole structure. researchgate.netnih.gov |

| pigG | Peptidyl Carrier Protein (PCP) | Binds proline and intermediates during MBC synthesis. frontiersin.orgwikipedia.org |

| pigH | Acyl-CoA dehydrogenase-like enzyme | Participates in the elongation and modification of the bipyrrole. researchgate.netnih.gov |

| pigI | Prolyl-PCP ligase | Catalyzes the transfer of L-proline to the PCP domain of PigG. frontiersin.orgwikipedia.org |

| pigJ | Keto-synthase (KS) domain protein | Catalyzes Claisen condensation for pyrrole ring formation. wikipedia.org |

| pigL | 4'-phosphopantetheinyl transferase | Activates the apo-PCP domain of PigG. frontiersin.org |

| pigM | Methyltransferase | Involved in the modification of the bipyrrole structure. researchgate.netnih.gov |

| pigN | Acyltransferase-like enzyme | Participates in the MBC biosynthetic pathway. researchgate.netnih.gov |

| Condensation | ||

| pigC | Prodigiosin synthesizing transferase | Catalyzes the final condensation of MAP and MBC to form prodigiosin. uniprot.orguniprot.org |

Comparative analysis of the pig gene clusters from different bacterial species reveals both conservation and divergence. The gene clusters in Serratia marcescens ATCC 274 and Serratia sp. ATCC 39006 show high sequence similarity and a largely conserved gene order. strategian.comnih.gov The predicted proteins from these clusters share homology with enzymes involved in polyketide and non-ribosomal peptide synthesis, as well as with the Red proteins from the undecylprodigiosin (B1683453) biosynthetic cluster in Streptomyces coelicolor. strategian.commicrobiologyresearch.org

More distant prodigiosin producers, such as the marine bacterium Vibrio gazogenes, also possess a pig gene cluster. frontiersin.org In V. gazogenes PB1, the pig genes are distributed between the two chromosomes; pigA is located on chromosome 2, while the remaining genes (pigB to pigN) form a cluster on chromosome 1. frontiersin.org Despite this difference in genomic organization, the gene content and predicted functions show significant similarity to the Serratia clusters, indicating a shared evolutionary origin for prodigiosin biosynthesis. frontiersin.org This conservation across different genera highlights the fundamental importance of this gene set for the production of the pigment. frontiersin.org

Table 2: Comparison of Prodigiosin Biosynthetic Gene Clusters

| Feature | Serratia marcescens ATCC 274 | Serratia sp. ATCC 39006 | Vibrio gazogenes PB1 |

| Number of ORFs | 14 (pigA - pigN) strategian.commicrobiologyresearch.org | 15 (pigA - pigO) strategian.commicrobiologyresearch.org | 14 (pigA - pigN) frontiersin.org |

| Genomic Context | Single cluster flanked by cueR and copA homologs. strategian.com | Single polycistronic cluster. strategian.com | pigA on chromosome 2; pigB-N cluster on chromosome 1. frontiersin.org |

| Homology | High similarity to Serratia sp. ATCC 39006 and S. coelicolorred cluster. strategian.com | High similarity to S. marcescens ATCC 274 and S. coelicolorred cluster. strategian.com | 70% similarity to the corresponding gene cluster in S. marcescens. frontiersin.org |

Functional Roles of Specific pig Genes in Prodigiosin Production

The biosynthesis of prodigiosin is encoded by the pig gene cluster, which in Serratia species typically consists of 14 to 15 genes (pigA through pigN or pigO). frontiersin.orgfrontiersin.orgnih.gov These genes are organized in a single operon and are responsible for the synthesis of two precursor molecules: 2-methyl-3-n-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). frontiersin.orgasm.org The final step in the pathway is the condensation of these two precursors to form the characteristic red prodigiosin pigment. asm.orgnahrainuniv.edu.iq The specific functions of individual pig genes, as elucidated through genetic and biochemical studies, are crucial for understanding the complete biosynthetic pathway.

The synthesis of MAP is a bifurcated pathway that requires the products of the pigB, pigD, and pigE genes. asm.org In contrast, the more complex MBC molecule is synthesized through the coordinated action of the remaining pig genes, including pigA, pigF, pigG, pigH, pigI, pigJ, pigK, pigL, pigM, and pigN. asm.org The final condensation of MAP and MBC is catalyzed by the enzyme encoded by the pigC gene. nahrainuniv.edu.iq

Below is a table detailing the proposed or confirmed functions of the key pig genes in the prodigiosin biosynthetic pathway.

| Gene | Proposed/Confirmed Function | Role in Biosynthesis |

| pigA | Involved in the initial steps of MBC biosynthesis. | Precursor Synthesis (MBC) |

| pigB | Predicted flavin-dependent oxidase. researchgate.net | Precursor Synthesis (MAP) |

| pigC | Condensing enzyme that joins MAP and MBC. nahrainuniv.edu.iq | Final Condensation |

| pigD | Involved in the biosynthesis of MAP. asm.org | Precursor Synthesis (MAP) |

| pigE | Contributes to the synthesis of MAP. asm.org | Precursor Synthesis (MAP) |

| pigF | Involved in the biosynthesis of MBC. asm.org | Precursor Synthesis (MBC) |

| pigG | Contributes to the synthesis of MBC. asm.org | Precursor Synthesis (MBC) |

| pigH | Involved in the biosynthesis of MBC. asm.org | Precursor Synthesis (MBC) |

| pigI | Contributes to the synthesis of MBC. asm.org | Precursor Synthesis (MBC) |

| pigJ | Involved in the biosynthesis of MBC. asm.org | Precursor Synthesis (MBC) |

| pigK | Contributes to the synthesis of MBC. asm.org | Precursor Synthesis (MBC) |

| pigL | Involved in the biosynthesis of MBC. asm.org | Precursor Synthesis (MBC) |

| pigM | Contributes to the synthesis of MBC. asm.org | Precursor Synthesis (MBC) |

| pigN | Involved in the biosynthesis of MBC. asm.org | Precursor Synthesis (MBC) |

| pigO | Present in some Serratia strains, its exact function is still under investigation. frontiersin.orgnih.gov | Biosynthesis (Unclear) |

Regulatory Mechanisms Governing Prodigiosin Biosynthesis

The production of prodigiosin is not constitutive; instead, it is meticulously controlled by a complex regulatory network that integrates various signals to ensure that the pigment is produced under the most favorable conditions. This regulation occurs at multiple levels, from the transcription of the pig gene cluster to the influence of environmental cues.

The primary level of control for prodigiosin biosynthesis is at the transcriptional level. nih.govresearchgate.netresearchgate.netnih.gov The expression of the pig operon is governed by a number of transcriptional regulators that can act as either activators or repressors. For instance, the transcription factor HexS is a key contributor to the thermoregulation of pigmentation, acting as a negative regulator at elevated temperatures. nih.govresearchgate.net Conversely, the PigP transcription factor is a positive regulator, directly controlling the expression of the pig biosynthetic operon. nih.gov Other regulators, such as PigS, a member of the ArsR/SmtB family of transcriptional repressors, also play a role by decreasing the transcription of the biosynthetic operon. nih.govotago.ac.nz

While transcriptional control is predominant, the potential for post-transcriptional regulation also exists. Post-transcriptional mechanisms can include the control of mRNA stability, translation efficiency, and protein activity. nih.govnih.govmdpi.com However, studies on the thermoregulation of prodigiosin production have indicated that post-transcriptional control is not a major contributor in this specific context, as induced expression of the pig operon at higher temperatures can still lead to pigment production. nih.gov

Two-component regulatory systems are a common mechanism in bacteria for sensing and responding to environmental changes. frontiersin.orgresearchgate.netfrontiersin.org In the context of prodigiosin biosynthesis, several two-component systems have been implicated. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org One of the well-studied systems is the CpxA/CpxR system. researchgate.netfrontiersin.orgnih.govnih.gov This system, which is broadly conserved among Gram-negative bacteria, consists of the sensor histidine kinase CpxA and the response regulator CpxR. nih.gov The CpxA/CpxR system has been shown to negatively regulate prodigiosin biosynthesis at the transcriptional level. researchgate.netnih.gov Deletion of the sensor kinase gene cpxA leads to a dramatic decrease in prodigiosin production, while deletion of the response regulator gene cpxR does not have the same effect. nih.gov This suggests a complex regulatory role where the phosphatase activity of CpxA is vital. nih.gov The phosphorylation level of CpxR may ultimately determine whether the system acts as a positive or negative controller of the genes it regulates. nih.gov Other two-component systems, such as EnvZ/OmpR, PhoB/PhoR, and RssB/RssA, have also been identified as regulators of prodigiosin synthesis. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org

Quorum sensing is a cell-density-dependent mechanism of gene regulation that allows bacteria to coordinate their behavior as a population. researchgate.netnih.govoup.com In many Serratia strains, the production of prodigiosin is under the control of quorum sensing systems. researchgate.netnih.govoup.com The most common type of quorum sensing in Gram-negative bacteria involves the production and detection of N-acyl-homoserine lactone (AHL) signaling molecules. nih.govoup.com

In Serratia, the SmaI/SmaR and SpnI/SpnR quorum sensing systems have been reported to control prodigiosin production. frontiersin.orgnih.gov At low cell densities, the concentration of AHLs is low, and a repressor protein (like SmaR) binds to the promoter of the pig operon, inhibiting transcription. frontiersin.org As the bacterial population grows, the concentration of AHLs increases. frontiersin.org Once a threshold concentration is reached, the AHLs bind to the repressor protein, causing it to dissociate from the DNA and thereby allowing the transcription of the pig genes and the production of prodigiosin. frontiersin.org This ensures that the energetically expensive process of pigment production is only initiated when the bacterial population is large enough to benefit from its production. researchgate.net

The expression of the prodigiosin biosynthetic genes is highly sensitive to a variety of environmental factors. frontiersin.orgnih.gov These external cues are often integrated into the regulatory networks discussed above, leading to changes in pig gene transcription.

Temperature: Temperature is one of the most significant environmental factors affecting prodigiosin production. researchgate.netresearchgate.net The biosynthesis of the pigment is strongly inhibited at temperatures above 32°C. researchgate.net This thermoregulation is primarily controlled at the transcriptional level, with reduced transcription of the pig operon at elevated temperatures. nih.govresearchgate.netresearchgate.netnih.gov The transcription factor HexS plays a crucial role in this process. nih.govresearchgate.net While growth may occur at higher temperatures, pigment production is often completely absent. nih.gov The optimal temperature for prodigiosin synthesis is typically around 27-28°C. nih.govwjpmr.com

pH: The pH of the growth medium also has a profound effect on prodigiosin production. The optimal pH for prodigiosin synthesis by non-proliferating cells of Serratia marcescens has been found to be in the range of 8.0-8.5. nih.govoup.com Deviations from this optimal pH range can lead to a significant reduction in pigment yield. The inhibitory effect of certain carbon sources, like glucose, on prodigiosin production may be attributed to a lowering of the pH of the medium. oup.com

Light: Light can also influence the production of prodigiosin. Some studies have shown that incubation in white light can lead to increased pigment production compared to incubation in darkness or under specific wavelengths of light. wjpmr.com However, prodigiosin itself can be sensitive to light, which may affect its stability after production. nahrainuniv.edu.iq

Oxygen: The availability of dissolved oxygen is another critical factor. Oxygen is necessary for prodigiosin production, and anaerobic conditions inhibit pigmentation. nih.govnih.gov The level of aeration can therefore significantly impact the final yield of the pigment. frontiersin.org

The following table summarizes the influence of these key environmental factors on prodigiosin production.

| Environmental Factor | Effect on Prodigiosin Production | Optimal Conditions/Remarks |

| Temperature | Strongly inhibits production at elevated temperatures (>32°C). researchgate.net | Optimal production typically occurs between 27°C and 28°C. nih.govwjpmr.com |

| pH | Production is pH-dependent, with a defined optimal range. | The optimal pH for production is generally between 8.0 and 8.5. nih.govoup.com |

| Light | Can influence pigment yield, with white light sometimes enhancing production. wjpmr.com | Prodigiosin is light-sensitive, which can affect its stability. nahrainuniv.edu.iq |

| Oxygen | Essential for biosynthesis; anaerobic conditions are inhibitory. nih.govnih.gov | Adequate aeration is required for optimal pigment production. frontiersin.org |

Biotechnological Production and Metabolic Engineering of Prodigiosin

Selection and Improvement of Prodigiosin-Producing Strains

The efficient production of prodigiosin (B1679158) hydrochloride hinges on the selection of high-yielding microbial strains and their subsequent improvement through genetic and metabolic engineering. This process begins with the isolation of native producers from diverse environments and extends to sophisticated genetic modifications to enhance biosynthetic capabilities.

Isolation and Characterization of Native Producer Microorganisms

Prodigiosin and its analogs are secondary metabolites produced by a variety of microorganisms. nih.gov The primary producers are bacteria, most notably species from the genus Serratia, with Serratia marcescens being the most well-characterized and frequently isolated producer. ymerdigital.comtandfonline.com However, other species such as Serratia nematodiphila and the marine bacterium Serratia rubidaea are also known producers. nih.govnih.gov Beyond Serratia, prodigiosin has been isolated from other bacteria including Vibrio psychroerythrus, Hahella chejuensis, and certain species of Streptomyces. ymerdigital.comredalyc.org

The isolation process typically involves collecting samples from diverse environments, such as soil, industrial water systems, and marine habitats. ymerdigital.comredalyc.org For instance, red pigment-producing bacteria have been successfully isolated from industrial water treatment plants and the microbiome of sea snails (Thais sp.). ymerdigital.comredalyc.org Following collection, samples are cultured on selective media, often containing specific substrates like glycerol (B35011) and histidine, to encourage the growth of pigment-producing colonies. ymerdigital.com

Once isolated, preliminary identification is based on colony morphology (characteristic red pigmentation) and biochemical characteristics. ymerdigital.com Definitive characterization and identification are achieved through molecular techniques, primarily 16S rRNA gene sequencing, which provides a reliable method for bacterial identification. ymerdigital.comnih.gov The produced pigment is then characterized using analytical methods such as Thin Layer Chromatography (TLC), UV-Visible Spectroscopy (which shows a characteristic absorption peak around 535 nm for prodigiosin in acidified ethanol), and mass spectrometry to confirm its identity as prodigiosin. nih.govrsc.org

Development of Genetically Engineered Strains for Enhanced Production

To overcome the limitations of wild-type strains, various strategies are employed to develop genetically engineered strains with enhanced prodigiosin yields. These methods range from random mutagenesis to targeted metabolic engineering.

Mutagenesis: Random mutagenesis using physical agents like UV irradiation and microwaves, or advanced techniques like Atmospheric and Room-Temperature Plasma (ARTP), has been successfully used to generate high-yielding mutant strains. nih.govresearchgate.netvjs.ac.vn For example, a mutant strain of S. marcescens developed through microwave mutagenesis showed a 109% increase in pigment yield. nih.gov Similarly, a mutant S. marcescens UV1, created via UV irradiation, produced 700 mg/mL of prodigiosin, a 1.84-fold increase compared to the wild-type strain. vjs.ac.vn

Metabolic Engineering: More targeted approaches involve the rational modification of metabolic pathways. In Streptomyces coelicolor, a combinatorial metabolic engineering strategy was employed, which included:

Inactivation of the repressor gene ohkA.

Deletion of biosynthetic gene clusters (BGCs) for competing secondary metabolites, such as actinorhodin (ACT) and the calcium-dependent antibiotic (CDA).

Multi-copy chromosomal integration of the prodigiosin (RED) BGC. This multi-pronged approach resulted in a strain, SBJ106, which achieved a 12-fold increase in prodigiosin yield compared to the wild-type strain. nih.gov

In S. marcescens, transcription factor engineering has proven effective. Overexpression of positive regulators, such as PsrA and OmpR, led to prodigiosin yields of 8.36 g/L and 7.92 g/L, respectively, significant increases over the wild-type strain's 6.33 g/L. nih.gov Another strategy involves relieving the temperature-sensitive inhibition of the prodigiosin biosynthesis (pig) gene cluster by mutating the transcriptional regulator CpxR. nih.gov Furthermore, enhancing the stability of mRNA transcripts and key enzymes in the biosynthetic pathway, such as O-methyl transferase (PigF), has also led to significant improvements in prodigiosin titers, increasing production by 61.38% at 30°C and 2.05-fold at 37°C. asm.org

Heterologous Expression Systems for Prodigiosin Synthesis (e.g., Escherichia coli, Pseudomonas putida)

The use of native producers like S. marcescens can be problematic for industrial-scale production due to its opportunistic pathogenicity. This has driven research into heterologous expression systems, where the prodigiosin biosynthetic gene cluster is transferred to and expressed in a non-pathogenic, well-characterized host. frontiersin.orgresearchgate.net

Escherichia coli : Early attempts to express the prodigiosin gene cluster from S. marcescens in E. coli were largely unsuccessful, potentially due to the use of an incomplete gene cluster or inefficient protein expression. researchgate.net While heterologous production has been achieved in E. coli using genes from Hahella chejuensis, the yields have been modest. nih.gov

Pseudomonas putida : P. putida, a Gram-negative soil bacterium recognized as a safe (GRAS) organism, has emerged as a highly promising heterologous host. nih.govnih.gov Researchers have successfully transferred the 21 kb prodigiosin biosynthesis (pig) gene cluster from S. marcescens into P. putida KT2440. frontiersin.org Through random chromosomal integration and optimization of cultivation parameters, titers of 94 mg/L were achieved. frontiersin.org Further stepwise genetic engineering of P. putida, including modifying transcription and translation of the BGC, increasing the availability of auxiliary proteins, and removing carbon sinks, has resulted in strains capable of producing up to 1.1 g/L of prodigiosin, demonstrating its robustness as a production platform. bohrium.com

Optimization of Fermentation Processes for Prodigiosin Yield

Beyond strain improvement, optimizing the fermentation process is critical for maximizing prodigiosin production. This involves fine-tuning both the nutritional components of the culture medium and the physicochemical parameters of the fermentation environment. mdpi.comfrontiersin.org

Media Component Optimization (e.g., carbon sources, nitrogen sources, phosphate (B84403) availability, trace elements)

The composition of the culture medium profoundly influences both microbial growth and the synthesis of secondary metabolites like prodigiosin.

Carbon Sources: The choice of carbon source is a crucial factor. While various sugars are effective, the optimal source can be strain-dependent. For different Serratia strains, effective carbon sources include mannitol (B672), sucrose (B13894), glycerol, and lactose. nih.govlu.lvmdpi.comenvironmentandecology.com For instance, supplementing nutrient broth with 0.2% mannitol was found to support high pigment production in S. nematodiphila. lu.lv In another study with S. marcescens, a medium containing 16.29 g/L of sucrose was optimal. mdpi.com The use of low-cost, renewable resources and industrial wastes is also a key area of research. Crude glycerol (a byproduct of the biodiesel industry) and cassava wastewater have been successfully used as economical carbon sources for prodigiosin production. nih.govnih.gov

Nitrogen Sources: Complex nitrogen sources are generally preferred over inorganic ones for high prodigiosin yields. environmentandecology.comnih.gov Peptone, yeast extract, casein, and soybean meal have been widely reported to enhance production. nih.govredalyc.orgmdpi.comenvironmentandecology.comnih.gov One study found an optimal medium composition for S. marcescens included 11.76 g/L of peptone. mdpi.com Another reported that nutrient broth supplemented with 1% yeast extract had a positive effect on pigment production by S. nematodiphila RL2. nih.gov

Phosphate Availability and Trace Elements: The concentration of phosphate and the presence of specific trace elements can also be manipulated to boost yields. The addition of inorganic phosphate (0.2%) has been shown to improve prodigiosin production. lu.lv Metal ions and specific amino acids also play a significant role. For example, the addition of uranyl acetate was found to be beneficial for production in S. nematodiphila RL2. nih.gov Other studies have highlighted the positive effects of supplementing media with amino acids like proline, methionine, and cysteine. lu.lvmdpi.comenvironmentandecology.com

Table 1: Optimization of Media Components for Prodigiosin Production by Various Strains

| Strain | Optimal Carbon Source(s) | Optimal Nitrogen Source(s) | Other Supplements | Reference |

|---|---|---|---|---|

| Serratia nematodiphila | Mannitol (0.2%) | Not specified | Inorganic Phosphate (0.2%), Cysteine (0.006%), Methionine (0.02%) | lu.lv |

| Serratia marcescens | Sucrose (16.29 g/L) | Peptone (11.76 g/L) | Tween 80 (2.64 g/L), Proline (1 g/L) | mdpi.com |

| Serratia nematodiphila RL2 | Lactose (1%) | Yeast Extract (1%) | Uranyl acetate | nih.gov |

| Serratia marcescens MN5 | Crude Glycerol | Peptone (1% w/v) | Not specified | nih.gov |

| Serratia rubidaea | Glycerol | Yeast Extract | FeSO4, Proline | environmentandecology.com |

| Serratia marcescens | Sweet Potato Powder | Casein Hydrolysate | Not specified | nih.gov |

Optimization of Physicochemical Parameters (e.g., incubation temperature, initial pH, aeration, agitation speed)

The physical environment of the fermentation process must be tightly controlled, as parameters like temperature, pH, and oxygen availability significantly affect prodigiosin biosynthesis.

Incubation Temperature: Prodigiosin production is notably sensitive to temperature. Most producing strains exhibit optimal pigment synthesis at temperatures between 25°C and 35°C. nih.govlu.lv For example, the optimal temperature for S. nematodiphila was found to be 25°C, while for S. nematodiphila RL2 it was 35°C. nih.govlu.lv Temperatures higher than 37°C have been shown to considerably inhibit prodigiosin production in S. marcescens. lu.lvijmmtd.org This is partly because key enzymes in the biosynthetic pathway are thermolabile. asm.org

Initial pH: The pH of the culture medium is another critical factor. Production is generally favored in neutral to slightly alkaline conditions. frontiersin.org Optimal pH values are typically reported in the range of 7.0 to 9.0. nih.govwjpmr.com For S. nematodiphila, a pH of 8 was found to be optimal, while for S. marcescens MN5, the maximum production was achieved at pH 9. lu.lvnih.gov An acidic environment, which can result from the fermentation of certain sugars like glucose, often leads to decreased pigment yield. wjpmr.com

Aeration and Agitation Speed: The level of dissolved oxygen, which is controlled by aeration and agitation, has a profound effect on prodigiosin production. frontiersin.org The specific requirements can vary; some studies report optimal production under static (non-agitated) conditions, while others find that agitation is beneficial. lu.lv When agitation is applied, an optimal speed must be determined, as excessive agitation can be detrimental. For example, a speed of 100 rpm was found to be optimal for a Serratia spp., with higher speeds leading to decreased yield. wjpmr.com In another study, an agitation rate of 150 rpm was identified as optimal for S. marcescens (CMS 2). rsc.orgrsc.org

Table 2: Optimization of Physicochemical Parameters for Prodigiosin Production

| Strain | Optimal Temperature (°C) | Optimal Initial pH | Optimal Agitation/Aeration | Reference |

|---|---|---|---|---|

| Serratia nematodiphila | 25 | 8.0 | Static | lu.lv |

| Serratia nematodiphila RL2 | 35 | 6.0-7.0 | Not specified | nih.gov |

| Serratia marcescens MBB05 | 30 | 7.0 | Not specified | lu.lv |

| Serratia marcescens MN5 | 22 | 9.0 | Not specified | nih.gov |

| Serratia spp. (YP 2) | 28 | 7.0 | 100 rpm | wjpmr.com |

| Serratia marcescens (CMS 2) | Not specified | 6.5 | 150 rpm | rsc.orgrsc.org |

Bioreactor Cultivation and Scale-Up Strategies (e.g., kLa maintenance)

The transition from laboratory-scale shake flasks to industrial-scale bioreactors is a critical step for the commercial production of prodigiosin. This process requires careful optimization of various physical and chemical parameters to maintain or enhance productivity. Fermentation strategies in bioreactors can include batch, fed-batch, and continuous cultivation processes mdpi.com.

A key parameter in the scale-up of aerobic fermentation processes is the volumetric oxygen mass transfer coefficient (kLa), which represents the efficiency of oxygen supply from the gas phase to the liquid culture medium. Maintaining a consistent kLa is a common and effective scale-up criterion mdpi.comnih.gov. Oxygen availability is crucial for both cell growth and prodigiosin synthesis, and insufficient oxygen can be a limiting factor in high-density cultures nih.gov.

In one study, the bioprocess for prodigiosin production by Serratia rubidaea was successfully scaled up from 0.1 L shake flasks to a 2 L bioreactor by using the maintenance of kLa as the scale-up criterion mdpi.comnih.govnih.gov. This strategy resulted in a significant 8-fold increase in the product-per-biomass yield, achieving a final prodigiosin concentration of 293.1 mg/L within 24 hours mdpi.comnih.gov. This demonstrates that a scale-up strategy focused on maintaining optimal oxygen transfer can effectively overcome limitations observed at the flask level and substantially boost final product titers.

Utilization of Sustainable Substrates and Agro-Industrial Residues

The cost of the fermentation medium is a major factor in the economic viability of large-scale prodigiosin production. Consequently, there is a strong focus on replacing expensive commercial media components with low-cost, sustainable, and readily available agro-industrial residues frontiersin.orgrsc.org. These residues, such as byproducts from the food and agriculture industries, serve as rich sources of carbon, nitrogen, and essential minerals for microbial growth and pigment production frontiersin.org. The use of these materials not only reduces production costs but also provides a value-added application for waste products, mitigating their environmental impact mdpi.comrsc.org.

A wide variety of agro-industrial byproducts have been successfully utilized for prodigiosin production. Studies have demonstrated high yields using substrates such as peanut seed broth (38,750 mg/L) and sesame seed broth (16,680 mg/L) mdpi.com. Solid-state fermentation (SSF) has also proven effective, with one study reporting a prodigiosin yield of 119.8 g/kg of dry substrate using a medium composed of wheat bran and waste soybean oil mdpi.comproquest.comnih.gov. Other successful substrates include bagasse, kitchen waste, and tilapia scale hydrolysates, showcasing the versatility of prodigiosin-producing microbes in utilizing diverse nutrient sources mdpi.comfrontiersin.orgcetjournal.it. The utilization of these low-cost substrates can lead to a significant enhancement in prodigiosin yield, with reports of increases ranging from 1.35 to 33.7-fold compared to conventional media mdpi.com.

Table 1: Prodigiosin Production Using Various Sustainable Substrates

| Substrate | Microorganism | Fermentation Type | Prodigiosin Yield | Reference |

|---|---|---|---|---|

| Peanut Seed Broth | Serratia marcescens | Submerged Fermentation | 38,750 mg/L | mdpi.com |

| Sesame Seed Broth | Serratia marcescens | Submerged Fermentation | 16,680 mg/L | mdpi.com |

| Peanut Powder, Olive Oil, Beef Extract | Serratia marcescens | Submerged Fermentation | 13,622 mg/L | mdpi.com |

| Wheat Bran and Waste Soybean Oil | Serratia marcescens UCP 1549 | Solid-State Fermentation (SSF) | 119.8 g/kg dry substrate | mdpi.comproquest.comnih.gov |

| Sugarcane Bagasse | Serratia marcescens | Solid-State Fermentation (SSF) | 40.86 g/kg dry substrate | mdpi.com |

| Kitchen Waste with Peptone and Proline | Not Specified | Submerged Fermentation | 223 mg/L | mdpi.com |

| Tilapia Scale Hydrolysates | Serratia marcescens QSC23 | Submerged Fermentation | 516.03 units/cell | cetjournal.it |

| Cassava Wastewater with Mannitol | Serratia marcescens | Submerged Fermentation | 49,500 mg/L | nih.gov |

Advanced Genetic and Metabolic Engineering Approaches

Beyond optimizing cultivation conditions, significant improvements in prodigiosin yield have been achieved through the direct manipulation of the producer organisms' genetic and metabolic pathways.

Rational Design and Targeted Gene Manipulation

Rational design involves making specific, knowledge-based modifications to the genetic makeup of an organism to enhance the production of a target compound. This approach relies on a detailed understanding of the biosynthetic pathways, regulatory networks, and metabolic fluxes within the cell wikipedia.org.

Several successful strategies for rationally engineering prodigiosin production have been reported:

Combinatorial Metabolic Engineering: In Streptomyces coelicolor, a combinatorial approach led to a 12-fold increase in prodigiosin yield. This involved inactivating a repressor gene (ohkA), deleting the biosynthetic gene clusters for competing secondary metabolites (actinorhodin and a calcium-dependent antibiotic), and integrating multiple copies of the prodigiosin biosynthetic gene cluster into the chromosome nih.gov.

Transcription Factor Engineering: In Serratia marcescens JNB5-1, the overexpression of positive regulatory genes, such as those encoding the transcription factors PsrA and OmpR, was employed. This strategy, combined with the use of a strong constitutive promoter, resulted in a recombinant strain that produced 10.25 g/L of prodigiosin, a 1.62-fold increase over the wild-type strain nih.gov.

Gene Deletion using CRISPR-Cas9: The CRISPR-Cas9 gene-editing tool has been used to create targeted mutations. In one study, the rsmC gene, which inhibits prodigiosin synthesis, was mutated in S. marcescens QBN. The resulting strain exhibited an increased prodigiosin titer, reaching 216-231 mg/L compared to 180 mg/L in the original strain researchgate.netvjs.ac.vn.

Synthetic Biology Frameworks for Novel Biosynthetic Routes

Synthetic biology applies engineering principles to biology, allowing for the design and construction of new biological parts, devices, and systems. A key application in metabolic engineering is the transfer of a biosynthetic pathway from its native producer, which may be difficult to cultivate, into a more industrially robust host organism like Escherichia coli researchgate.net.

For prodigiosin, a synthetic biology approach has been designed to enable its production in E. coli. This involved refactoring the native prodigiosin gene cluster (pig cluster) from S. marcescens into three distinct, functionally organized synthetic operons. These operons were constructed using well-characterized genetic parts, such as specific promoters, ribosome binding sites, and terminators, to control and fine-tune gene expression. By introducing these synthetic constructs into E. coli, the complete bifurcated pathway for prodigiosin synthesis can be reconstituted in a heterologous, industrial-compliant host researchgate.net.

Adaptive Laboratory Evolution for High-Titer Strains

Adaptive Laboratory Evolution (ALE) is a powerful technique that uses the principles of natural selection to improve desired microbial phenotypes without requiring detailed knowledge of the underlying genetic mechanisms nih.govnih.gov. The process involves culturing microorganisms for extended periods under specific selective pressures, such as high concentrations of a substrate or an inhibitory compound. This environment favors the survival and proliferation of spontaneous mutants with enhanced fitness, such as improved tolerance or higher productivity nih.gov.

While specific examples of ALE being applied to enhance prodigiosin hydrochloride production are not extensively detailed in the reviewed literature, the methodology holds significant promise. By subjecting prodigiosin-producing strains to gradually increasing levels of metabolic stressors or by designing screening methods that favor hyper-producers, ALE could be used to evolve high-titer strains. This technique has been successfully used to increase the production of other valuable compounds and to improve the tolerance of industrial microorganisms to various stresses, making it a valuable tool for future strain development programs aimed at prodigiosin overproduction nih.govnih.gov.

Downstream Processing and Purification Methodologies

Table 2: Common Downstream Processing and Purification Methodologies for Prodigiosin

| Process Step | Method | Description | Reference |

|---|---|---|---|

| Cell Harvesting | Centrifugation | The fermentation broth is centrifuged to separate the prodigiosin-containing cell biomass from the culture supernatant. | mdpi.com |

| Extraction | Solvent Extraction | Acidified organic solvents, such as ethanol or methanol (pH 2-3), are commonly used to lyse the cells and solubilize the pigment. Ethanol was found to be highly effective. | mdpi.comresearchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Sonication is used to disrupt cell walls, enhancing the efficiency and rate of pigment extraction into the solvent. Optimization of parameters like solid/liquid ratio and duty cycle is key. | researchgate.net | |

| Integrated Bioreactor with Adsorbent | An adsorbent resin is placed within the bioreactor, allowing for in situ capture of prodigiosin as it is produced. This simplifies recovery, as the pigment can be directly extracted from the adsorbent. | nih.gov | |

| Purification | Silica Gel Column Chromatography | A primary purification step where the crude extract is passed through a column packed with silica gel. A solvent mixture (e.g., chloroform, methanol, acetone) is used as the mobile phase to separate prodigiosin from other compounds, achieving a purification yield of 65.39% in one study. | researchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Used for final purification to obtain high-purity prodigiosin (≥98%). A common setup uses a C18 column with a mobile phase of methanol and acidified water in a gradient elution. | nih.govgoogle.com | |

| Characterization | Spectroscopy and Chromatography | Techniques like UV-Visible Spectroscopy (absorbance maximum around 535 nm), HPLC, and Mass Spectrometry are used to confirm the identity and purity of the final product. | cetjournal.itnih.govresearchgate.net |

The initial step is typically the separation of cell biomass from the fermentation broth via centrifugation. Prodigiosin is an intracellular pigment, so the subsequent step involves extracting it from the cell pellet. This is often achieved using acidified organic solvents like methanol or ethanol, which disrupt the cell membrane and solubilize the pigment mdpi.comresearchgate.net. Physical methods such as ultrasound-assisted extraction can be employed to improve extraction efficiency researchgate.net. Innovative approaches include using an integrated bioreactor with an internal adsorbent, which simplifies recovery by capturing the pigment during fermentation nih.gov.

Following extraction, the crude pigment undergoes purification. A common primary purification technique is silica gel column chromatography, which separates prodigiosin from other cellular components based on polarity researchgate.netnih.gov. For applications requiring very high purity, this is often followed by High-Performance Liquid Chromatography (HPLC), typically using a C18 column and a gradient of solvents like methanol and acidified water google.com. The final purified product's identity and purity are confirmed using analytical techniques such as UV-Visible spectroscopy, which shows a characteristic absorption peak around 535 nm, HPLC, and mass spectrometry researchgate.netresearchgate.net.

Cell Disruption and Lysis Techniques for Intracellular Pigment Release

The extraction of prodigiosin, a secondary metabolite produced intracellularly by bacteria such as Serratia marcescens, necessitates effective cell disruption to release the pigment from the biomass. researchgate.net Various mechanical and non-mechanical methods are employed, each with distinct efficiencies and impacts on the final product. researchgate.net

Mechanical methods rely on physical force to break open the cell walls. researchgate.net Ultrasonication, which uses high-frequency sound waves, has been shown to yield a remarkably high amount of prodigiosin. researchgate.net Other mechanical techniques include high-pressure homogenization, bead beating/grinding, and the use of a mortar and pestle. abcam.commdpi.com High-pressure homogenization is particularly suitable for large-scale applications. abcam.com

Non-mechanical methods involve chemical or biological agents to lyse the cells. researchgate.net These include treatments with organic solvents, acids, alkalis, and detergents. researchgate.net Acidified organic solvents like ethanol, methanol, acetone, DMSO, acetonitrile, and chloroform are effective for extracting prodigiosin. researchgate.net The acidic conditions facilitate the protonation of amines on the pyrrole (B145914) ring of the prodigiosin structure, aiding in its extraction. researchgate.net Other non-mechanical techniques include enzymatic lysis (e.g., using lysozyme or proteases), osmotic shock, and repeated freeze-thaw cycles. abcam.comuomosul.edu.iq However, freezing and thawing can be a lengthy process with a low extraction rate, resulting in a scant release of the pigment. researchgate.net

A comparative study evaluated six different extraction procedures: homogenization, ultrasonication, freezing and thawing, heat treatment, organic solvents, and inorganic acids. researchgate.net The results indicated that ultrasonication followed by organic solvent extraction provided the highest extraction rate. researchgate.net

Table 1: Comparison of Prodigiosin Yield from Different Cell Disruption Methods

| Disruption Method | Pigment Yield (mg/mL) | Reference |

| Ultrasonication | 2.54 ± 0.41 | researchgate.net |

| Homogenization | 0.49 ± 0.10 | researchgate.net |

| Freezing and Thawing | 0.06 ± 0.02 | researchgate.net |

Solvent Extraction and Aqueous Two-Phase Systems

Following cell disruption, the released prodigiosin is recovered from the cellular lysate. Solvent extraction is a primary method for this process, leveraging the pigment's solubility in various organic solvents.

Commonly used solvents for prodigiosin extraction include acetone, methanol, ethanol, chloroform, and dichloromethane. nih.gov Acidified ethanol and methanol are frequently employed. researchgate.netijmmtd.orgnih.gov The choice of solvent can significantly impact the extraction efficiency. For instance, acetone has been identified as a superior solvent for prodigiosin extraction, offering a quick drying time of about 2 hours compared to 4 to 5 hours for ethanol and methanol. nih.gov In one study, a mixture of ethanol and methanol (1:2 v/v) yielded 53.8 mg/mL of prodigiosin. researchgate.net Another investigation found that among DMSO, methanol, acetone, acetonitrile, and chloroform, ethanol was the most effective organic solvent to extract prodigiosin, with the optimal ratio of organic solvent to acidified water (pH 3) being 19:1. researchgate.net

Aqueous two-phase systems (ATPS) represent an alternative and efficient method for the extraction and purification of biomolecules in a single step, offering high recovery and purity. bohrium.comresearchgate.net This liquid-liquid extraction technique uses water-based systems, such as polymer/salt or polymer/polymer mixtures, which are considered more environmentally friendly than organic solvents. mdpi.comtaylorandfrancis.com For prodigiosin extraction, both polymer/polymer (e.g., PEG6000/Dextran) and polymer/salt (e.g., PEG1500/ammonium sulfate) systems have been successfully applied. bohrium.comresearchgate.net The partitioning of the pigment is influenced by parameters such as temperature, pH, and the molecular weight and concentration of the phase-forming components. bohrium.comresearchgate.net

Table 2: Optimal Conditions for Prodigiosin Extraction using Aqueous Two-Phase Systems

| ATPS System | Optimal Temperature (°C) | Optimal pH | Optimal Component Concentrations | Reference |

| PEG6000/Dextran | 20 | 6 | 0.22 weight fraction PEG6000, 0.15 weight fraction Dextran | bohrium.comresearchgate.net |

| PEG1500/Ammonium Sulfate | 20 | 5 | 0.24 weight fraction PEG1500, 0.15 weight fraction salt | bohrium.comresearchgate.net |

Chromatographic Separation and Purification Techniques (e.g., silica gel, HPLC)

After initial extraction, further purification is necessary to achieve high-purity prodigiosin. Chromatographic techniques are essential for this stage, separating prodigiosin from other cellular components and impurities.

Silica gel column chromatography is a widely used method for purifying the crude prodigiosin extract. vjs.ac.vnnih.gov The process involves a stationary phase, such as Silica Gel 60–120 mesh, and a mobile phase consisting of a solvent mixture. researchgate.netnih.gov The selection of the mobile phase is critical for effective separation. Various solvent systems have been reported, including mixtures of chloroform, methanol, and acetone (4:2:3 v/v), which yielded a purification of 65.39%. researchgate.netnih.gov Another system uses a gradient of petroleum ether and ethyl acetate. google.com A combination of n-hexane:toluene (1:1 v/v) and toluene:ethyl acetate (9:1 v/v) has also been shown to be effective. vjs.ac.vn The fractions collected from the column are often monitored by thin-layer chromatography (TLC) to identify those containing the purified pigment. vjs.ac.vnnih.gov

High-Performance Liquid Chromatography (HPLC) is employed for final purification to obtain a high-purity product, often exceeding 98%. google.comnih.gov This technique is also used to validate the purity of fractions obtained from silica gel chromatography. researchgate.net A common setup for prodigiosin purification involves a C18 column. google.com The mobile phase can consist of a gradient elution with methanol and 0.1% glacial acetic acid. google.com For instance, a gradient could start with a mix of 65% methanol and 35% 0.1% glacial acetic acid, followed by an elution with only methanol. google.com The elution of high-purity prodigiosin can be monitored at its maximum absorbance wavelength. jmb.or.kr

Purity Assessment and Yield Quantification Methods

Assessing the purity and quantifying the yield of the final prodigiosin product are crucial steps to ensure product quality and process efficiency.

Purity is commonly determined using HPLC. nih.gov An HPLC analysis can reveal a single peak corresponding to prodigiosin, and the purity is calculated based on the peak area. vjs.ac.vnresearchgate.net Purity levels as high as 95.95%, 97%, 98%, and 99.5% have been reported in various studies. jmb.or.krnih.govresearchgate.netspandidos-publications.comresearchgate.net The retention time of the prodigiosin peak can vary depending on the specific HPLC conditions used, with reported times ranging from 2.062 minutes to 31.6 minutes. researchgate.netresearchgate.net In addition to HPLC, UV-visible spectroscopy can be used to characterize the pigment, which typically shows a maximum absorption peak around 534-535 nm in an acidic methanolic or ethanolic solution. researchgate.netnih.govnih.govspandidos-publications.com The absorption maximum can shift depending on the pH and the solvent used. nih.govmdpi.com Liquid chromatography-mass spectrometry (LC-MS) is also used to confirm the molecular weight of prodigiosin, which is approximately 323-324 g/mol . nih.govnih.govplos.org

Quantification of prodigiosin yield is often performed spectrophotometrically by measuring the absorbance of the extracted pigment solution at its characteristic maximum wavelength (around 534-535 nm). ijmmtd.orgplos.orgnih.gov The concentration can be calculated using the Beer-Lambert law with a known molar extinction coefficient (e.g., ε535 = 139,800 M-1cm-1 in acidified ethanol) or by using a standard curve. nih.govvjs.ac.vn A common formula to estimate prodigiosin units per cell is: [Prodigiosin (unit per cell) = (OD534 - (1.381 × OD620)) × 1000 / OD620], where OD534 is the absorbance of the pigment and OD620 is the absorbance of the cell culture. ijmmtd.orgcetjournal.it Yields can be expressed in various units, such as mg/L or g/L. researchgate.netspandidos-publications.comnih.gov

Table 3: Reported Purity and HPLC Retention Times for Prodigiosin

| Purity (%) | HPLC Retention Time (min) | Reference |

| 94.84 | 2.062 | researchgate.net |

| 98.25 | Not Specified | spandidos-publications.com |

| 95.95 | 16.65 | nih.gov |

| 98 | Not Specified | vjs.ac.vn |

| 82 | 31.6 | researchgate.net |

| 97 | Not Specified | researchgate.netresearchgate.net |

| Not Specified | 4.75 | plos.org |

Molecular Mechanisms of Prodigiosin S Biological Action

Cellular Signaling Pathway Modulation

Prodigiosin's interaction with cellular machinery leads to a cascade of events that can determine a cell's fate. Its influence is most notably observed in the pathways governing apoptosis and autophagy, critical processes for maintaining cellular homeostasis and eliminating damaged or malignant cells.

Induction of Programmed Cell Death (Apoptosis) Pathways

Prodigiosin (B1679158) is a well-documented inducer of apoptosis, a form of programmed cell death essential for normal development and tissue maintenance. Its pro-apoptotic activity is multifaceted, involving the activation of key enzymatic cascades, the modulation of critical regulatory proteins, and the engagement of tumor suppressor pathways.

A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens (procaspases) and are activated in a hierarchical cascade. Prodigiosin has been shown to trigger the activation of both initiator and executioner caspases. nih.govnih.gov

Research in Jurkat T cells demonstrated that prodigiosin treatment leads to the activation of caspase-9 (an initiator caspase associated with the intrinsic apoptotic pathway) and caspase-8 (an initiator caspase of the extrinsic pathway). nih.gov The activation of these initiator caspases converges on the activation of executioner caspases, such as caspase-3. nih.govnih.gov Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation. nih.gov Studies in human chronic myelogenous leukemia K562 cells have confirmed that prodigiosin-induced apoptosis is mediated through the activation of caspase-3 at both the mRNA and protein levels. nih.gov The involvement of caspases in prodigiosin-induced apoptosis is further supported by evidence that pan-caspase inhibitors, such as Z-VAD.fmk, can block this process. nih.gov

Table 1: Caspases Activated by Prodigiosin in Different Cell Lines

| Cell Line | Initiator Caspases Activated | Executioner Caspases Activated | Reference |

| Jurkat T cells | Caspase-8, Caspase-9 | Caspase-3 | nih.gov |

| K562 | - | Caspase-3 | nih.gov |

| HeLa | - | Caspase-3 | spandidos-publications.com |

This table is interactive and can be sorted by column.

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic members (e.g., BAK, BAX) and anti-apoptotic members (e.g., BCL-2, MCL-1, BCL-xL) determines the cell's susceptibility to apoptotic stimuli. nih.govh1.co Prodigiosin has been found to shift this balance in favor of apoptosis. nih.gov

One of the key mechanisms by which prodigiosin exerts its pro-apoptotic effects is by targeting the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). nih.govnih.gov In healthy cells, MCL-1 sequesters the pro-apoptotic protein BAK, preventing its activation. nih.govresearchgate.net Research has shown that prodigiosin can disrupt the MCL-1/BAK complex, leading to the release and activation of BAK. nih.gov Activated BAK then oligomerizes in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade. nih.gov

Furthermore, studies in HeLa cells have demonstrated that prodigiosin treatment can lead to the downregulation of the anti-apoptotic protein BCL-2 and the upregulation of the pro-apoptotic protein BAX. spandidos-publications.com This dual action further promotes the induction of apoptosis.

Table 2: Effect of Prodigiosin on BCL-2 Family Proteins

| Protein | Function | Effect of Prodigiosin | Cell Line | Reference |

| MCL-1 | Anti-apoptotic | Disrupts interaction with BAK | Melanoma cells | nih.gov |

| BAK | Pro-apoptotic | Released from MCL-1 | Melanoma cells | nih.gov |

| BCL-2 | Anti-apoptotic | Downregulation | HeLa cells | spandidos-publications.com |

| BAX | Pro-apoptotic | Upregulation | HeLa cells | spandidos-publications.com |

This table is interactive and can be sorted by column.

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. nih.govnih.gov Prodigiosin has been shown to modulate the p53 signaling pathway, even in cancer cells with mutated or deficient p53. nih.govresearcher.life

In p53-deficient human colon cancer cells, prodigiosin can reactivate p53 family-dependent transcriptional activity. nih.gov It achieves this by inducing the expression of p73, a p53 family member, and disrupting its interaction with mutant p53. nih.govresearcher.life This restoration of p53-like signaling leads to the transcriptional activation of p53 target genes that are critical for apoptosis and cell cycle arrest. nih.gov

One of the key downstream targets of p53 is the cyclin-dependent kinase inhibitor p21. nih.gov Prodigiosin treatment has been shown to dramatically induce the expression of p21 in cancer cells. nih.govresearchgate.net The upregulation of p21 leads to cell cycle arrest, preventing the proliferation of damaged cells and providing an opportunity for apoptosis to occur. nih.gov Prodigiosin has been observed to induce other p53 target genes as well, such as DR5 and PUMA. nih.govresearchgate.net Interestingly, some studies have also reported that prodigiosin can induce apoptosis in a p53-independent manner, suggesting that its pro-apoptotic mechanisms are diverse and can bypass certain resistance pathways. nih.govspandidos-publications.com

Inhibitors of Apoptosis Proteins (IAPs) are a family of endogenous proteins that can block apoptosis by directly inhibiting caspases. nih.gov Survivin is a unique member of the IAP family that is highly expressed in most human cancers but is generally absent in normal adult tissues. nih.gov Its overexpression is associated with resistance to chemotherapy and a poor prognosis.

Emerging evidence suggests that prodigiosin's pro-apoptotic activity may be linked to the downregulation of survivin. spandidos-publications.com In a study on HT-29 colon cancer cells, prodigiosin-induced apoptosis was associated with the inhibition of survivin. spandidos-publications.com By downregulating survivin, prodigiosin can potentially lower the threshold for apoptosis induction and overcome a key mechanism of chemoresistance. nih.gov

Regulation of Autophagy Processes

Autophagy is a cellular self-degradation process that is crucial for maintaining cellular homeostasis by removing damaged organelles and misfolded proteins. nih.gov The role of autophagy in cancer is complex and can be either pro-survival or pro-death depending on the cellular context. The effect of prodigiosin on autophagy appears to be multifaceted and potentially concentration-dependent. researchgate.net

Conversely, other research indicates that prodigiosin can induce autophagic cell death, particularly through the induction of endoplasmic reticulum (ER) stress. nih.gov In human glioblastoma cells, prodigiosin was shown to activate the JNK pathway and inhibit the AKT/mTOR pathway, leading to ER stress-mediated autophagic cell death. nih.gov This suggests that in certain cellular contexts, prodigiosin can utilize autophagy as a mechanism to eliminate cancer cells. The dual and seemingly contradictory roles of prodigiosin in regulating autophagy highlight the complexity of its biological activities and suggest that its effects are highly dependent on the specific cell type and experimental conditions.

Perturbation of Cell Cycle Progression

Prodigiosin has been identified as a potent inhibitor of cell cycle progression, a key factor in its anticancer activity. wikipedia.org Research indicates that its intervention in the cell cycle is multifaceted, often leading to arrest at the G1 phase. In human Jurkat T leukemia cells, prodigiosin was found to inhibit several key proteins that regulate the G1 to S phase transition. nih.gov Specifically, it impeded the function of cyclin E and cyclin-dependent kinase 2 (cdk2), and also suppressed the cyclin-dependent kinase inhibitors p21 and p27. nih.gov This disruption culminates in the inhibition of cyclin A-cdk2 and cyclin E-cdk2 kinase activity, which is crucial for the phosphorylation of the Retinoblastoma protein (Rb). nih.gov By preventing Rb phosphorylation, prodigiosin ensures that cells cannot advance from the G1 phase into the DNA synthesis (S) phase. nih.govnih.gov

However, the precise point of cell cycle arrest can be cell-type dependent. For instance, studies on HT-29 colon cancer cells revealed an increase in the S phase population and a decrease in the G2/M phase population following treatment with prodigiosin. nih.gov This suggests that while G1 arrest is a common mechanism, prodigiosin can also influence other checkpoints in the cell cycle.

| Protein Target | Observed Effect | Consequence | Reference |

|---|---|---|---|

| Cyclin E | Inhibited | Prevents formation of active Cyclin E-cdk2 complex | nih.gov |

| Cdk2 | Inhibited | Reduces kinase activity necessary for S phase entry | nih.gov |

| p21 (CDK inhibitor) | Inhibited | Contributes to dysregulation of cell cycle control | nih.gov |

| p27 (CDK inhibitor) | Inhibited | Contributes to dysregulation of cell cycle control | nih.gov |

| Retinoblastoma Protein (Rb) | Remains underphosphorylated | Blocks G1/S phase transition | nih.gov |

Interference with Protease Secretion and Activity

Prodigiosin significantly interferes with the function of various proteases, a mechanism that contributes to both its anticancer and antimicrobial properties. In the context of cancer, prodigiosin has been shown to modulate matrix metalloproteinases (MMPs) and caspases. A study on acute lymphoblastic leukaemia cells demonstrated that prodigiosin treatment decreased the mRNA levels of MMP-9, a protease involved in cancer invasion and metastasis. nih.gov This led to a subsequent reduction in both intracellular and secreted MMP-9 protein levels. nih.gov

Simultaneously, prodigiosin is a known inducer of apoptosis, a process heavily reliant on a class of cysteine proteases called caspases. nih.gov Research has shown that prodigiosin treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.govnih.gov

In bacterial systems, prodigiosin disrupts protease activity, which is a crucial virulence factor. It has been shown to reduce the proteolytic activity of pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Enterococcus faecalis. researchgate.net This suggests that prodigiosin can interfere with either the secretion of these proteases or their enzymatic activity directly, thereby diminishing the pathogen's ability to damage host tissues. researchgate.net

| Protease Target | Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Matrix Metalloproteinase-9 (MMP-9) | Acute Lymphoblastic Leukaemia Cells | Decreased mRNA and protein levels | nih.gov |

| Caspase-3 | Acute Lymphoblastic Leukaemia Cells | Activation increased 3.7 to 5.6-fold | nih.gov |

| General Proteases | MRSA, E. coli, E. faecalis | Reduced proteolytic activity | researchgate.net |

Direct Interactions with Cellular Macromolecules and Structures

DNA Interaction and Damage Induction

Prodigiosin directly targets DNA, inducing damage through multiple mechanisms. One of its primary modes of action is the dual inhibition of topoisomerase I and II. nih.gov Topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription. Prodigiosin inhibits the catalytic activity of both enzymes, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA breaks. wikipedia.orgnih.gov The compound functions as a DNA intercalating agent, inserting itself between the base pairs of the DNA helix. nih.gov

Furthermore, prodigiosin can induce oxidative cleavage of DNA, a process significantly enhanced by the presence of copper ions (Cu²⁺). nih.govmdpi.com The prodigiosin-copper complex facilitates the generation of reactive oxygen species (ROS), which in turn cause single- and double-strand breaks in the DNA backbone. mdpi.comnih.govresearcher.life This nuclease activity is dependent on the intact bipyrrole portion of the prodigiosin molecule and is also influenced by pH, with greater activity observed at a slightly acidic pH of 6.8 compared to a physiological pH of 7.4. nih.govmdpi.com

| Enzyme | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|

| Topoisomerase I | 2.2 ± 0.1 | Inhibition of catalytic activity | wikipedia.org |

| Topoisomerase II | 5.1 ± 0.4 | Inhibition of catalytic activity | wikipedia.org |

Plasma Membrane Disruption and Increased Permeability

A key component of prodigiosin's antimicrobial activity is its ability to compromise the integrity of the plasma membrane. nih.govmdpi.com Due to its hydrophobic nature, prodigiosin readily inserts itself into the lipid bilayer of cellular membranes. frontiersin.org This interaction disrupts the membrane's structure and function, not by forming discrete pores, but through a chaotropicity-mediated mode of action. nih.govfrontiersin.org

This disruption leads to a loss of membrane stability and an increase in permeability. nih.gov Consequently, essential intracellular components such as potassium ions (K⁺), amino acids, proteins, and sugars leak out of the cell. nih.govmdpi.comfrontiersin.org This loss of vital molecules and the inability to maintain electrochemical gradients across the membrane ultimately contribute to cell death. This effect is particularly pronounced in Gram-positive bacteria. frontiersin.org

Interaction with Bacterial Cell Walls and Peptidoglycan

Evidence suggests that prodigiosin's interaction with the bacterial cell wall, particularly the peptidoglycan layer of Gram-positive bacteria, contributes to its antimicrobial efficacy. The higher susceptibility of Gram-positive bacteria to prodigiosin may be due to a greater permeability afforded by an interaction with the thick, exposed peptidoglycan structure. nih.gov While direct binding or enzymatic degradation has not been definitively demonstrated, transcriptomic studies in MRSA have shown that prodigiosin treatment leads to the downregulation of genes involved in peptidoglycan biosynthesis, such as MurQ and GlmU. researchgate.net This indicates an interference with the maintenance and synthesis of this critical cell wall component. In Gram-negative bacteria, prodigiosin is thought to primarily target outer membrane porin proteins to gain entry. nih.govmdpi.com

Mitochondrial Function Perturbation

Prodigiosin is a potent disruptor of mitochondrial function, primarily by uncoupling oxidative phosphorylation. nih.gov This process separates the electron transport chain from ATP synthesis. Prodigiosin accomplishes this by acting as an H⁺/Cl⁻ symporter, transporting protons and chloride ions across the inner mitochondrial membrane. nih.govresearchgate.net

This symport activity dissipates the proton motive force—the electrochemical gradient of protons—that is essential for driving ATP synthase. researchgate.netnih.gov As a result, the energy generated from the electron transport chain is not used to produce ATP but is instead released as heat. nih.gov This leads to a significant reduction in cellular ATP synthesis without a corresponding decrease in oxygen consumption. nih.gov This uncoupling effect has been observed with both mitochondrial and bacterial F-ATPases, highlighting a conserved mechanism of action. nih.gov

Reactive Oxygen Species Generation and Associated Oxidative Stress Response

Prodigiosin has been shown to induce the production of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. mdpi.comyoutube.com These ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals, can inflict damage on vital cellular components such as DNA, proteins, and lipids, a condition known as oxidative stress. youtube.comnih.gov

One proposed mechanism for prodigiosin-induced ROS generation involves its interaction with copper ions. In the presence of Cu(II), prodigiosin can facilitate the production of hydrogen peroxide (H₂O₂), leading to oxidative damage to biomolecules. nih.govresearchgate.net This process is believed to contribute to the compound's ability to cleave double-stranded DNA and RNA. nih.gov The generation of ROS is a critical component of prodigiosin's bioactivity, contributing to its antibacterial and anticancer effects. mdpi.comnih.gov

Interestingly, while prodigiosin can induce oxidative stress, some studies suggest it may also play a role in modulating the cellular response to it. For instance, in certain contexts, prodigiosin has been observed to activate the nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.netnih.gov Nrf2 is a key transcription factor that regulates the expression of antioxidant genes, thereby protecting cells from oxidative damage. nih.gov This dual role highlights the complex interplay between prodigiosin and cellular redox homeostasis.

Table 1: Impact of Prodigiosin on ROS and Oxidative Stress

| Effect | Mechanism | Cellular Consequence | References |

|---|---|---|---|

| ROS Generation | Interaction with copper ions, leading to H₂O₂ production. | Oxidative damage to DNA, RNA, and other biomolecules. | nih.govresearchgate.net |

| Nrf2 Activation | Upregulation of the Nrf2 signaling pathway. | Enhanced expression of antioxidant enzymes. | researchgate.netnih.gov |

pH-Dependent Mechanisms: Proton-Sequestering Activity and Intracellular pH Gradient Disruption

Prodigiosin's biological activity is also intricately linked to its pH-dependent properties and its ability to disrupt intracellular pH gradients. researchgate.netwikipedia.org The compound can act as a proton-sequestering agent, effectively interfering with the normal pH balance within cells. researchgate.net

This disruption of pH homeostasis is thought to be a key contributor to prodigiosin's cytotoxic effects, particularly in cancer cells. researchgate.net One of the primary mechanisms involves the uncoupling of the electron transport chain in mitochondria. researchgate.net By interfering with the proton gradient across the mitochondrial membrane, prodigiosin can inhibit the production of ATP, the cell's primary energy currency. researchgate.net This ATP depletion can subsequently trigger apoptotic cell death. researchgate.net

The structure of prodigiosin allows it to transport H⁺ and Cl⁻ ions across membranes, further contributing to the breakdown of the intracellular pH gradient. wikipedia.org This activity is pH-dependent, with the compound's color and activity varying with the acidity of the environment. nih.govmdpi.com For instance, prodigiosin exhibits a red color in acidic conditions and shifts to orange in alkaline environments. mdpi.com The optimal pH for prodigiosin production by Serratia marcescens has been reported to be in the neutral to slightly alkaline range. nih.govresearchgate.net

Table 2: pH-Dependent Mechanisms of Prodigiosin

| Mechanism | Effect | Cellular Consequence | References |

|---|---|---|---|

| Proton-Sequestering | Binds and transports protons across membranes. | Disruption of intracellular pH gradients. | researchgate.net |

| Mitochondrial Uncoupling | Interferes with the proton gradient in mitochondria. | Inhibition of ATP synthesis and induction of apoptosis. | researchgate.net |

| Ion Transport | Facilitates the transmembrane transport of H⁺ and Cl⁻ ions. | Further breakdown of the intracellular pH gradient. | wikipedia.org |

Diverse Biological Activities and Preclinical Efficacy Studies

Antimicrobial Activity Profile

Prodigiosin (B1679158) hydrochloride exhibits a wide range of antimicrobial properties, demonstrating efficacy against various pathogenic microorganisms, including bacteria, fungi, and protozoa. nih.gov

Antibacterial Efficacy Against Gram-Positive Bacteria

Prodigiosin has shown notable antibacterial activity against a spectrum of Gram-positive bacteria. nih.gov Studies have reported its inhibitory effects against species such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), Bacillus cereus, and Listeria monocytogenes. mdpi.comkoreascience.kr The mechanism of action against Gram-positive bacteria is suggested to involve cell wall lysis, leading to cell death. mdpi.com Some research indicates that Gram-positive bacteria may be more susceptible to prodigiosin than Gram-negative bacteria. nih.gov

Antibacterial Efficacy Against Gram-Negative Bacteria

The compound also demonstrates significant activity against various Gram-negative bacteria. mdpi.com Its efficacy has been observed against pathogens like Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella typhimurium. mdpi.comkoreascience.kr In contrast to its effect on Gram-positive bacteria, the mechanism in Gram-negative bacteria is thought to involve the alteration of gene expression and protein synthesis, which disrupts cellular metabolism and life cycle. mdpi.com However, some studies have reported greater activity against Gram-negative strains compared to Gram-positive ones. mdpi.com

| Target Organism | Organism Type | Observed Effect | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive Bacteria | Inhibition | 4-16 |

| Bacillus cereus | Gram-Positive Bacteria | Inhibition | 32-64 |

| Listeria monocytogenes | Gram-Positive Bacteria | Inhibition | 32-64 |

| Escherichia coli | Gram-Negative Bacteria | Inhibition | 15.9 |

| Pseudomonas aeruginosa | Gram-Negative Bacteria | Inhibition | 4-16 |

| Salmonella typhimurium | Gram-Negative Bacteria | Inhibition | 32-64 |

| Candida albicans | Fungus | Inhibition | N/A |